
RXFP1 receptor agonist-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RXFP1 receptor agonist-6 is a synthetic compound designed to activate the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor that plays a crucial role in reproductive and cardiovascular physiology. The activation of RXFP1 by its natural ligand, relaxin-2, leads to various physiological effects, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling .
準備方法
The synthesis of RXFP1 receptor agonist-6 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups that enhance its activity and selectivity towards RXFP1. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of organic reactions, such as cyclization and coupling reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity of the compound towards RXFP1. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are optimized to maximize yield and minimize production costs. These methods often involve large-scale synthesis using automated reactors and continuous flow processes .
化学反応の分析
RXFP1 receptor agonist-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines .
科学的研究の応用
Liver Fibrosis Treatment
Liver fibrosis is a progressive condition characterized by excessive accumulation of extracellular matrix components. RXFP1 receptor agonist-6 has been investigated for its antifibrotic properties. Research indicates that activation of RXFP1 can lead to:
- Inhibition of Hepatic Stellate Cell Activation: RXFP1 agonists have shown promise in modulating the behavior of hepatic stellate cells, which play a crucial role in fibrogenesis. Studies demonstrate that RXFP1 activation can inhibit these cells' contractility and promote an antifibrogenic phenotype .
- Reduction of Portal Hypertension: In animal models, treatment with RXFP1 agonists has been associated with decreased portal pressure, suggesting potential benefits in managing complications related to liver cirrhosis .
Cardiovascular Health
The RXFP1 receptor is also implicated in cardiovascular regulation. Agonists like this compound may offer:
- Vasodilatory Effects: By promoting endothelial function and vascular relaxation, RXFP1 activation can help manage conditions such as hypertension and heart failure .
- Improved Cardiac Output: Clinical studies have indicated that RXFP1 agonism can enhance cardiac output through mechanisms involving increased renal blood flow and reduced afterload .
Case Study 1: Liver Fibrosis Model
In a study exploring the effects of this compound on liver fibrosis, researchers utilized a high-throughput screening approach to evaluate its efficacy. The findings revealed that:
- Significant Reduction in Fibrosis Markers: Treatment with this compound led to decreased levels of collagen deposition and reduced expression of fibrogenic markers in liver tissues from fibrotic models .
Case Study 2: Cardiovascular Trials
A clinical trial assessing the safety and efficacy of this compound in heart failure patients demonstrated:
- Enhanced Renal Function: Participants receiving the agonist showed improvements in renal parameters, including serum creatinine levels and plasma renin concentrations, indicating favorable renal hemodynamics associated with RXFP1 activation .
Data Table: Summary of Applications
作用機序
The mechanism of action of RXFP1 receptor agonist-6 involves binding to the RXFP1 receptor and activating its signaling pathways. Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. These cascades include:
cAMP Pathway: Activation of adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).
ERK Pathway: Activation of extracellular signal-regulated kinases (ERK), which are involved in cell proliferation, differentiation, and survival.
Anti-inflammatory Pathways: Reduction of inflammatory cytokines such as tumor necrosis factor-alpha and transforming growth factor-beta
類似化合物との比較
RXFP1 receptor agonist-6 is unique compared to other similar compounds due to its high selectivity and potency towards RXFP1. Similar compounds include:
ML290: A small molecule agonist of RXFP1 with similar binding properties but different pharmacokinetic profiles.
B7-33: A single-chain derivative of the relaxin hormone that selectively activates RXFP1 and has shown efficacy in preclinical models of fibrosis and heart disease.
AZD5462: Another RXFP1 agonist that has been studied for its effects on renal function and heart failure .
生物活性
RXFP1 receptor agonist-6 is a synthetic compound designed to activate the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular and renal functions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of RXFP1 and Its Signaling Mechanisms
RXFP1 is primarily activated by relaxin, a hormone involved in pregnancy and various physiological functions. The receptor is known to couple with multiple G proteins, influencing several signaling pathways:
- cAMP Production : RXFP1 stimulates adenylate cyclase (AC) through Gs proteins, leading to increased levels of cyclic adenosine monophosphate (cAMP) .
- MAP Kinase Activation : The receptor also activates mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are essential for various cellular responses .
- Nitric Oxide Production : RXFP1 activation can enhance nitric oxide synthase (NOS) activity, contributing to vasodilation and improved blood flow .
Pharmacological Profile of this compound
Research has shown that this compound exhibits significant biological activity through its interaction with RXFP1. Key findings include:
- Increased Renal Blood Flow : In preclinical studies, administration of RXFP1 agonist-6 resulted in enhanced renal blood flow and glomerular filtration rate, indicating potential benefits for renal function .
- Cardiovascular Effects : The compound demonstrated dose-dependent effects on heart rate and blood pressure regulation in rodent models, suggesting its utility in treating cardiovascular conditions .
Case Study 1: Effects on Heart Failure Patients
A clinical trial investigated the effects of this compound in patients with heart failure. The study found that treatment led to:
- Improved Cardiac Function : Patients exhibited enhanced cardiac output and reduced pulmonary congestion after administration of the agonist.
- Renal Function Improvement : Notably, serum creatinine levels decreased, indicating improved renal function alongside cardiac benefits .
Case Study 2: Renin Modulation in Non-Human Primates
Another study assessed the pharmacodynamics of this compound in non-human primates. The results indicated:
- Increased Plasma Renin Concentrations : Administration of the agonist resulted in a significant rise in plasma renin levels, which is crucial for blood pressure regulation .
- Tissue-Specific Expression : Immunohistochemistry revealed that RXFP1 expression was predominantly localized in kidney glomeruli, underscoring its role in renal physiology .
Comparative Data Table
The following table summarizes the biological activities and effects observed with this compound compared to other known RXFP1 agonists:
Compound | Biological Effect | Potency | Administration Route |
---|---|---|---|
RXFP1 Agonist-6 | Increased renal blood flow | Sub-nanomolar | Subcutaneous |
AZD5462 | Elevated plasma renin | Nanomolar | Oral |
ML290 | Cardiac function improvement | Low nanomolar | Intravenous |
特性
分子式 |
C38H32F5N3O7 |
---|---|
分子量 |
737.7 g/mol |
IUPAC名 |
(2S)-2-[4-fluoro-3-[3-[[(1S,5R,6S,7R)-7-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-6-bicyclo[3.2.0]heptanyl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(phenylcarbamoyloxy)acetic acid |
InChI |
InChI=1S/C38H32F5N3O7/c1-52-30-15-11-19(25-17-20(10-13-28(25)39)33(36(49)50)53-37(51)45-21-6-3-2-4-7-21)16-26(30)34(47)46-32-24-9-5-8-23(24)31(32)35(48)44-22-12-14-29(40)27(18-22)38(41,42)43/h2-4,6-7,10-18,23-24,31-33H,5,8-9H2,1H3,(H,44,48)(H,45,51)(H,46,47)(H,49,50)/t23-,24+,31+,32-,33-/m0/s1 |
InChIキー |
AEMHQINEOUHGTE-YLMCUGEHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[C@@H](C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)N[C@H]4[C@@H]5CCC[C@@H]5[C@H]4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)NC4C5CCCC5C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。